Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with the 2,4-dimethoxyphenyl group. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to the presence of the 2,4-dimethoxyphenyl group, which can enhance its biological activity and specificity. Additionally, the ethyl ester group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have been extensively studied for their pharmacological potential. The 1,3,4-thiadiazole ring system is associated with various biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
The presence of sulfur in the thiadiazole structure enhances lipophilicity and bioavailability, making these compounds suitable for drug development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated several derivatives against various cancer cell lines, revealing significant cytotoxic effects. The compound mentioned in this article shows promise due to its structural similarity to other active thiadiazole compounds.
Case Study: Cytotoxic Activity
A specific case study involving a similar thiadiazole derivative demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 0.084 ± 0.020 mmol L–1 against MCF-7 and 0.034 ± 0.008 mmol L–1 against A549 cells . This suggests that this compound could possess similar or enhanced anticancer properties.
The mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Thiadiazoles have been shown to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer proliferation.
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through various pathways including the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Certain compounds have been reported to cause cell cycle arrest at different phases (G0/G1 or G2/M), thereby inhibiting tumor growth .
Additional Biological Activities
Apart from anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives inhibit pro-inflammatory mediators and cytokines such as IL-6 and PGE2 .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
ethyl 2-[1-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-5-25-14(21)9-26-10(2)15(22)18-17-20-19-16(27-17)12-7-6-11(23-3)8-13(12)24-4/h6-8,10H,5,9H2,1-4H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRPDNHXBSFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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